![molecular formula C24H30N4O2 B2355376 [2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone CAS No. 2415461-41-3](/img/structure/B2355376.png)
[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone
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Description
The compound contains several functional groups including a pyrrole ring and a pyridazine ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a five-membered ring containing one nitrogen atom . Pyridazine is a six-membered ring with two nitrogen atoms. It is less basic than pyridine, pyrimidine, and pyrazine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrole ring could be synthesized using the Knorr pyrrole synthesis, a reaction between α-amino ketones and ketones . The pyridazine ring could be synthesized from 1,2-diketones and hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings would contribute to the compound’s basicity and could also allow for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific functional groups present. For example, the pyrrole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-24(2,3)20-8-9-21(26-25-20)27-12-17-14-28(15-18(17)13-27)23(29)22-19-7-5-4-6-16(19)10-11-30-22/h4-9,17-18,22H,10-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMUOVUABIRHTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4C5=CC=CC=C5CCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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